molecular formula C20H20N2O4S2 B2792088 4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide CAS No. 898406-04-7

4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide

Cat. No.: B2792088
CAS No.: 898406-04-7
M. Wt: 416.51
InChI Key: LXMTUBVZQGUFLG-UHFFFAOYSA-N
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Description

4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20N2O4S2 and its molecular weight is 416.51. The purity is usually 95%.
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Biological Activity

4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is a synthetic compound belonging to the thiazole derivative class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the treatment of various diseases, including cancer and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2O4S2C_{20}H_{20}N_{2}O_{4}S_{2} with a molecular weight of approximately 420.51 g/mol. The structure features a thiazole ring that contributes significantly to its biological activity.

PropertyValue
Molecular FormulaC20H20N2O4S2
Molecular Weight420.51 g/mol
IUPAC NameThis compound
CAS Number898406-04-7

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The thiazole moiety is known to participate in various biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation.

Potential Mechanisms:

  • Anticancer Activity : The compound may induce apoptosis in cancer cells by modulating key signaling pathways, including those involving Bcl-2 family proteins, which are crucial for regulating cell death.
  • Antimicrobial Effects : Thiazole derivatives often exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Biological Activity Studies

Research has demonstrated that thiazole derivatives, including this compound, possess significant antitumor and antimicrobial activities.

Antitumor Activity

Several studies have reported the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have shown IC50 values ranging from 1.61 µg/mL to 10 µM against various cancer cell lines, indicating potent cytotoxic effects. The presence of electron-donating groups like methoxy enhances their activity by increasing lipophilicity and facilitating cellular uptake .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that compounds with similar structural features exhibit comparable activity to standard antibiotics like norfloxacin. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes .

Case Studies and Research Findings

  • Anticancer Efficacy : In a study evaluating a series of thiazole derivatives, one compound demonstrated significant cytotoxicity against human glioblastoma U251 cells with an IC50 value less than that of doxorubicin, suggesting a promising therapeutic profile .
  • Antimicrobial Potential : Another research highlighted that thiazole compounds exhibited potent activity against Staphylococcus epidermidis, showcasing their potential as new antimicrobial agents .
  • Mechanistic Insights : Molecular dynamics simulations have suggested that certain thiazole derivatives interact with target proteins primarily through hydrophobic contacts, which may explain their efficacy in disrupting cellular functions .

Properties

IUPAC Name

4-ethylsulfonyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-4-28(24,25)17-11-7-15(8-12-17)19(23)22-20-21-18(13(2)27-20)14-5-9-16(26-3)10-6-14/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMTUBVZQGUFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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